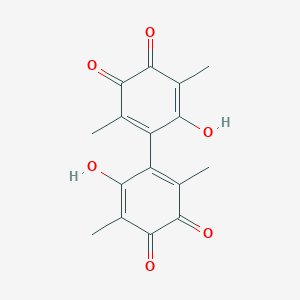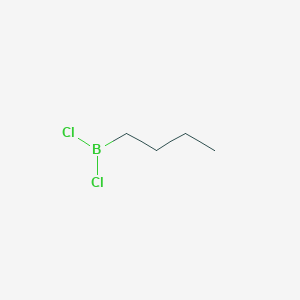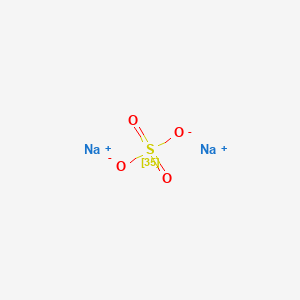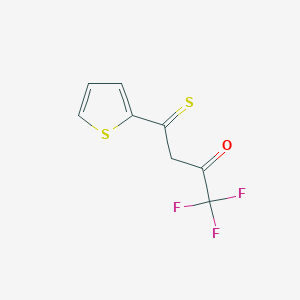
Thiothenoyltrifluoroacetone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiothenoyltrifluoroacetone (TTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 84-85°C. TTA is widely used in biochemical and physiological research due to its ability to chelate metal ions and act as a fluorescent probe. In
Applications De Recherche Scientifique
Thiothenoyltrifluoroacetone has a wide range of applications in scientific research. It is commonly used as a fluorescent probe to detect metal ions in biological systems. Thiothenoyltrifluoroacetone has been used to detect metal ions such as copper, iron, and zinc in cells and tissues. Thiothenoyltrifluoroacetone has also been used in the study of metal ion transport and metabolism in cells.
Mécanisme D'action
Thiothenoyltrifluoroacetone acts as a chelating agent for metal ions. It binds to metal ions through its thiol group and forms a stable complex. The complex can be detected using fluorescence spectroscopy. Thiothenoyltrifluoroacetone has a high affinity for copper ions and has been used to study copper transport and metabolism in cells.
Effets Biochimiques Et Physiologiques
Thiothenoyltrifluoroacetone has been shown to have minimal toxicity in cells and tissues. It does not interfere with cellular processes and does not affect cell viability. Thiothenoyltrifluoroacetone has been used in the study of metal ion transport and metabolism in cells and tissues. It has been shown to be a reliable tool for detecting metal ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Thiothenoyltrifluoroacetone in lab experiments include its high affinity for metal ions, its ability to act as a fluorescent probe, and its low toxicity. Thiothenoyltrifluoroacetone is a reliable tool for detecting metal ions in biological systems. The limitations of using Thiothenoyltrifluoroacetone in lab experiments include its sensitivity to pH and the potential for interference from other metal ions.
Orientations Futures
The future directions for Thiothenoyltrifluoroacetone research include the development of new fluorescent probes for metal ions, the study of metal ion transport and metabolism in disease states, and the development of new therapeutic agents for metal ion-related diseases. Thiothenoyltrifluoroacetone has the potential to be a valuable tool in the study of metal ion-related diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, Thiothenoyltrifluoroacetone is a valuable tool in scientific research due to its unique properties. It has a wide range of applications in biochemical and physiological research and has been shown to be a reliable tool for detecting metal ions in biological systems. The synthesis method is relatively simple, and Thiothenoyltrifluoroacetone has minimal toxicity in cells and tissues. The future directions for Thiothenoyltrifluoroacetone research are promising, and it has the potential to be a valuable tool in the study of metal ion-related diseases.
Méthodes De Synthèse
The synthesis of Thiothenoyltrifluoroacetone involves the reaction of 1,1,1-trifluoroacetone with thiophenol in the presence of a base catalyst. The reaction yields Thiothenoyltrifluoroacetone as a yellow crystalline powder. The synthesis method is relatively simple and yields high purity Thiothenoyltrifluoroacetone.
Propriétés
Numéro CAS |
13801-41-7 |
|---|---|
Nom du produit |
Thiothenoyltrifluoroacetone |
Formule moléculaire |
C8H5F3OS2 |
Poids moléculaire |
238.3 g/mol |
Nom IUPAC |
1,1,1-trifluoro-4-sulfanylidene-4-thiophen-2-ylbutan-2-one |
InChI |
InChI=1S/C8H5F3OS2/c9-8(10,11)7(12)4-5(13)6-2-1-3-14-6/h1-3H,4H2 |
Clé InChI |
SCSSJQAVQJCRQC-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=S)CC(=O)C(F)(F)F |
SMILES canonique |
C1=CSC(=C1)C(=S)CC(=O)C(F)(F)F |
Autres numéros CAS |
13801-41-7 |
Synonymes |
thiothenoyltrifluoroacetone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



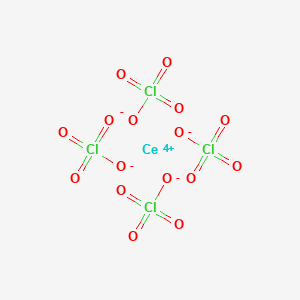
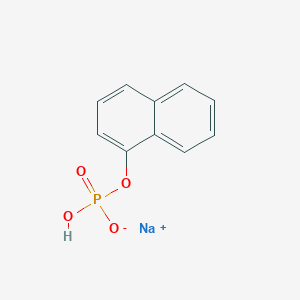
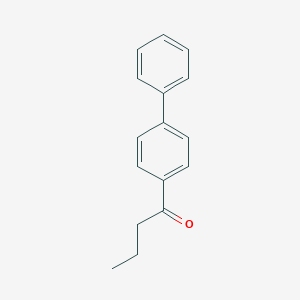
![{2-[(4-Chlorophenyl)sulfanyl]phenyl}methanol](/img/structure/B81829.png)
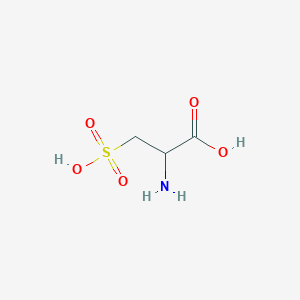
![1h-Naphth[2,1-b][1,4]oxazin-2(3h)-one](/img/structure/B81833.png)
![Methyl (1R,4aR,5S,8aR)-5-[2-(furan-3-yl)ethyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B81834.png)
![Propanenitrile, 3-[(2-hydroxyethyl)[4-[(2-hydroxy-4-nitrophenyl)azo]-3-methylphenyl]amino]-](/img/structure/B81835.png)
